2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid
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Overview
Description
2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is a complex organic compound with a molecular formula of C15H16Cl2N2O3 and a molecular weight of 343.20514 g/mol . This compound is characterized by the presence of a cyclopropane ring, a piperazine ring, and a dichlorophenyl group, making it a unique structure in the realm of organic chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitadenosine deaminase , a key enzyme in purine metabolism in living organisms .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, adenosine deaminase, and inhibit its activity .
Biochemical Pathways
The inhibition of adenosine deaminase can affect purine metabolism, leading to an accumulation of adenosine and deoxyadenosine, which can have downstream effects on DNA synthesis and repair, as well as other cellular processes .
Preparation Methods
The synthesis of 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the reaction type but often include derivatives with modified functional groups .
Scientific Research Applications
2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and cyclopropane-containing molecules. Compared to these compounds, 2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 1-(3,4-Dichlorophenyl)piperazine
- Cyclopropanecarboxylic acid derivatives
- Other dichlorophenyl-substituted compounds .
Properties
IUPAC Name |
2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c16-12-2-1-9(7-13(12)17)18-3-5-19(6-4-18)14(20)10-8-11(10)15(21)22/h1-2,7,10-11H,3-6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPXMQKVLCADIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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